molecular formula C19H28N2O2S B2613481 3-(4-Methoxyphenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one CAS No. 2310102-97-5

3-(4-Methoxyphenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one

Cat. No. B2613481
M. Wt: 348.51
InChI Key: IFCYUQRXBGCJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H28N2O2S and its molecular weight is 348.51. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Transformation of Tetrahydro-Pyrrolobenzodiazepines : Investigates the three-component reaction involving tetrahydro-pyrrolobenzodiazepines, indicating a methodology that could be relevant to the synthesis or functionalization of the specified compound (Voskressensky et al., 2014).

  • Synthesis of Fragrant Substances : Explores the condensation reactions producing diazaadamantanones, demonstrating synthetic routes that might be adaptable for related compounds (Kuznetsov et al., 2015).

Pharmacological and Biological Applications

  • Central Nervous System Activity : Studies on compounds with structural similarities, focusing on their interaction with the benzodiazepine receptor, which might suggest potential pharmacological uses (Nakao et al., 1990).

  • Antiproliferative Activity : Evaluation of compounds for their antiproliferative activity against cancer cell lines, offering a perspective on potential anticancer applications (Liszkiewicz, 2002).

Molecular Docking and Quantum Chemical Calculations

  • Quantum Chemical Calculations : Provides insights into the molecular structure, spectroscopic data, and biological effects through molecular docking, which could be extrapolated to similar compounds for predicting activity and interaction with biological targets (Viji et al., 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-23-18-6-3-16(4-7-18)5-8-19(22)21-11-2-10-20(12-13-21)17-9-14-24-15-17/h3-4,6-7,17H,2,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCYUQRXBGCJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

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